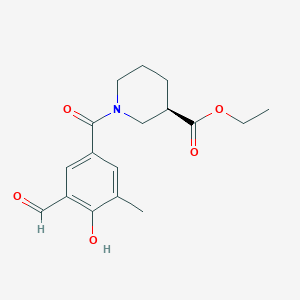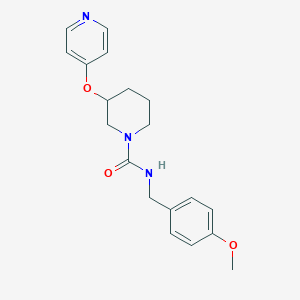
N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and belongs to the class of piperidine derivatives. MP-10 has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of MP-10 involves the inhibition of dopamine D3 receptors. It has been found to bind to the receptor with high affinity and block its activity. This results in the decrease of dopamine release in the brain, which is believed to be responsible for the therapeutic effects of MP-10 in various diseases.
Biochemical and Physiological Effects:
MP-10 has been found to have significant effects on the levels of neurotransmitters in the brain. It has been shown to decrease the levels of dopamine and increase the levels of acetylcholine and glutamate. These effects are believed to be responsible for the therapeutic effects of MP-10 in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MP-10 has several advantages for lab experiments, including its high affinity for dopamine D3 receptors, its ability to decrease dopamine release in the brain, and its potential for therapeutic applications. However, there are also limitations to its use, including its low solubility in water, its potential for toxicity, and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on MP-10, including its potential for therapeutic applications in various diseases, its use as a tool for studying dopamine D3 receptors, and its potential for the development of new drugs with improved efficacy and safety profiles. Further studies are needed to determine the optimal dosage and administration of MP-10, as well as its potential side effects and toxicity. In addition, studies are needed to determine the long-term effects of MP-10 on the brain and its potential for addiction and abuse.
Synthesemethoden
The synthesis of MP-10 involves the reaction of 4-methoxybenzyl chloride with 4-hydroxypyridine followed by the reaction of the resulting intermediate with piperidine-1-carboxylic acid. The final product is obtained by purification using column chromatography. The yield of the synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
MP-10 has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been found to act as a potent dopamine D3 receptor antagonist and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-pyridin-4-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-6-4-15(5-7-16)13-21-19(23)22-12-2-3-18(14-22)25-17-8-10-20-11-9-17/h4-11,18H,2-3,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOXILVKCIBVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[2-({2-[(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2883702.png)
![5,6-dichloro-N-[2-(3,4-difluorophenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2883703.png)
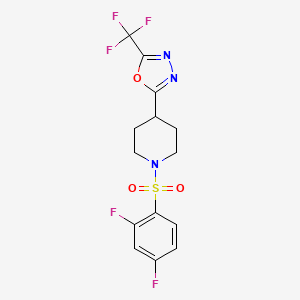
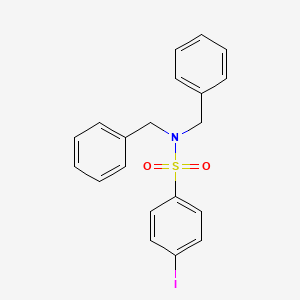
![2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy][1,8]naphthyridine](/img/structure/B2883708.png)
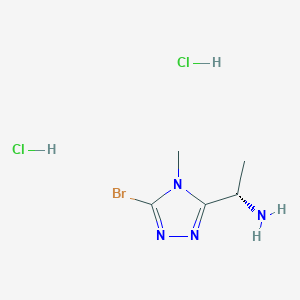

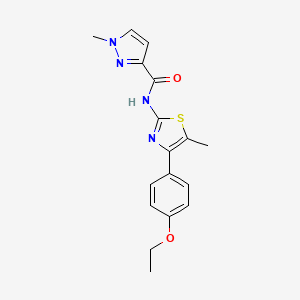

![3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2883719.png)

![[3-(Aminomethyl)cyclobutyl]methanol](/img/structure/B2883722.png)

